molecular formula C19H12N2O3S2 B11697739 (3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11697739
M. Wt: 380.4 g/mol
InChI Key: QXNJFQBAGXDUOO-NXVVXOECSA-N
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Description

(3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a thiazolidinone precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound have been investigated for their potential as drug candidates. Their diverse biological activities and ability to modulate specific molecular targets make them promising leads for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-1-acetyl-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one
  • (3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-pyrrole-2-one
  • (3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-quinolin-2-one

Uniqueness

The uniqueness of (3Z)-1-acetyl-3-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from other similar compounds. Its ability to undergo diverse chemical transformations and interact with various biological targets makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H12N2O3S2

Molecular Weight

380.4 g/mol

IUPAC Name

(5Z)-5-(1-acetyl-2-oxoindol-3-ylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H12N2O3S2/c1-11(22)20-14-10-6-5-9-13(14)15(17(20)23)16-18(24)21(19(25)26-16)12-7-3-2-4-8-12/h2-10H,1H3/b16-15-

InChI Key

QXNJFQBAGXDUOO-NXVVXOECSA-N

Isomeric SMILES

CC(=O)N1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4)/C1=O

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC=CC=C4)C1=O

Origin of Product

United States

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